molecular formula C11H21NSi2 B3051699 Pyridine, 2,6-bis(trimethylsilyl)- CAS No. 35505-52-3

Pyridine, 2,6-bis(trimethylsilyl)-

Cat. No.: B3051699
CAS No.: 35505-52-3
M. Wt: 223.46 g/mol
InChI Key: MIKHDRDLLZXYPU-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis(trimethylsilyl)- is an organosilicon compound with the molecular formula C11H21NSi2. It is characterized by the presence of two trimethylsilyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is notable for its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis(trimethylsilyl)- typically involves the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Pyridine+2(CH3)3SiClPyridine, 2,6-bis(trimethylsilyl)-+2HCl\text{Pyridine} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Pyridine, 2,6-bis(trimethylsilyl)-} + 2 \text{HCl} Pyridine+2(CH3​)3​SiCl→Pyridine, 2,6-bis(trimethylsilyl)-+2HCl

Industrial Production Methods

Industrial production of Pyridine, 2,6-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of silylated amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce silylated amines.

Scientific Research Applications

Pyridine, 2,6-bis(trimethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a protecting group for amines.

    Biology: The compound is employed in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: Pyridine, 2,6-bis(trimethylsilyl)- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyridine, 2,6-bis(trimethylsilyl)- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved include the formation of stable complexes with metal ions and the protection of reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2,4-bis(trimethylsilyl)-
  • Pyridine, 3,5-bis(trimethylsilyl)-
  • Pyridine, 2,6-bis(trimethylsilyl)ethynyl-

Uniqueness

Pyridine, 2,6-bis(trimethylsilyl)- is unique due to the specific positioning of the trimethylsilyl groups, which imparts distinct chemical properties and reactivity. This positioning allows for selective reactions and the formation of stable complexes, making it a versatile compound in various applications.

Properties

IUPAC Name

trimethyl-(6-trimethylsilylpyridin-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NSi2/c1-13(2,3)10-8-7-9-11(12-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKHDRDLLZXYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189010
Record name Pyridine, 2,6-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35505-52-3
Record name Pyridine, 2,6-bis(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035505523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,6-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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